XL44

Targeted Protein Degradation hRpn13 Molecular Glue

Researchers investigating hRpn13-mediated apoptosis often lack tools that discriminate between global proteasome inhibition and targeted protein degradation. XL44 is a structure-based molecular glue degrader that covalently engages the hRpn13 Pru domain at Cys88, triggering ubiquitin-dependent hRpn13 Pru depletion (DepC50 = 11.9 µM) without disrupting core 20S proteasome function. • Dual mechanism: Independently depletes KEN box proteins PCLAF and RRM2 via a ubiquitin-independent pathway, restricting cell viability even in hRpn13-ablated cells. • Validated experimental system: Inactive analog XL5 serves as a perfect negative control for degradation-specific studies. • In vivo utility: Oral bioavailability demonstrated; tumor reduction confirmed in xenograft models. Supplied as ≥98% pure solid; custom synthesis and bulk quantities available upon request.

Molecular Formula C23H17FN2O3
Molecular Weight 388.4 g/mol
Cat. No. B12367362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL44
Molecular FormulaC23H17FN2O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C23H17FN2O3/c1-29-18-8-5-15(6-9-18)22(27)25-17-4-2-3-14(11-17)12-20-19-13-16(24)7-10-21(19)26-23(20)28/h2-13H,1H3,(H,25,27)(H,26,28)/b20-12-
InChIKeyUOTAUCCFVUPGRQ-NDENLUEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XL44: hRpn13 Degrader for Cancer Research


XL44 is a structure-based designed small molecule that functions as a potent and specific binder of the proteasome subunit hRpn13. It covalently engages the hRpn13 Pru domain at Cys88, inducing ubiquitin-dependent depletion of hRpn13 Pru and hRpn13-dependent apoptosis in multiple myeloma cells. Unlike conventional proteasome inhibitors, XL44 also exhibits a distinct, hRpn13-independent mechanism by depleting a select group of KEN box-containing proteins, including PCLAF and RRM2, which restricts cell viability [1]. It is an early-stage pre-clinical candidate with demonstrated in vivo efficacy in xenograft models and is being developed as an oral therapeutic agent [2].

Degrader probe hRpn13 Pru domain targeted degradation for apoptosis pathway studies
Dual mechanism Ubiquitin-independent depletion of KEN box proteins PCLAF and RRM2
Model context In vivo model-response reported in xenograft multiple myeloma models; oral formulation research tool

XL44 Functional Selectivity vs. Other Binders


Direct substitution of XL44 with either FDA-approved proteasome inhibitors (e.g., bortezomib, carfilzomib) or alternative hRpn13-targeting molecules is scientifically unjustified due to a fundamental divergence in mechanism and effect. Proteasome inhibitors broadly block the catalytic activity of the 20S core particle, leading to generalized cytotoxicity and dose-limiting toxicities [1]. In contrast, XL44 acts upstream as a molecular glue degrader, selectively depleting hRpn13 Pru and a restricted subset of KEN box proteins without disrupting overall proteasome function, thereby offering a potentially less toxic therapeutic window [2]. Furthermore, other hRpn13 binders like XL5 lack the unique dual functionality of XL44; XL5 binds hRpn13 Pru but does not induce its degradation nor triggers the PCLAF/RRM2 depletion axis that defines XL44's activity [3]. These mechanistic distinctions are quantifiable and non-interchangeable, as detailed in the evidence below.

Proteasome inhibitors (e.g., bortezomib, carfilzomib)
Broad 20S core particle blockade causes general cytotoxicity and distinct off-target profiles. Mechanism mismatch may lead to different model toxicity contexts, limiting direct interchangeability.
XL5 (hRpn13 binder only)
Binds hRpn13 Pru but does not induce degradation or deplete PCLAF/RRM2. The degradation-dependent functional signature will not be replicated, making XL5 unsuitable as a substitute for degradation endpoint studies.

XL44 Quantitative Evidence & Comparisons


hRpn13 Pru Depletion: XL44 vs. XL5

XL44 is a bona fide hRpn13 Pru degrader, in contrast to its structural analog XL5. Quantitative analysis of hRpn13 Pru protein levels in RPMI 8226 cells treated with XL44 showed a concentration-dependent depletion with a half-maximal depletion concentration (DepC50) of 11.9 µM. In direct comparison, the parent compound XL5, which also binds the same Pru domain, does not induce hRpn13 Pru degradation at any tested concentration, confirming a functional divergence between the two molecules [1].

hRpn13 Pru Depletion
Head-to-head
DepC50 11.9 µM vs. no degradation (XL5)
Supports degrader vs. binder attribution
RPMI 8226 cells, 24 h, immunoblotting; XL5 negative control
Targeted Protein Degradation hRpn13 Molecular Glue

Dual PCLAF & RRM2 Depletion Signature

Beyond hRpn13, XL44 uniquely depletes a restricted set of KEN box-containing proteins, notably PCLAF and RRM2, via a ubiquitin-independent mechanism. This is a distinct activity not shared by proteasome inhibitors or the parent compound XL5. Tandem Mass Tag mass spectrometry (TMT-MS) identified PCLAF and RRM2 among a highly select group of proteins that are significantly depleted in RPMI 8226 cells after 24 h treatment with 20 µM XL44 [1]. This dual-targeting capacity underpins its ability to restrict cell viability even in cells where hRpn13 is genetically ablated, as demonstrated by siRNA experiments [2].

PCLAF/RRM2 Depletion
Head-to-head
Unique dual depletion (TMT-MS confirmed)
Defines KEN box degrader signature
20 µM, 24 h, RPMI 8226; ubiquitin-independent mechanism
PCLAF RRM2 KEN-box Proteomics

In Vivo Tumor Inhibition in Myeloma Xenografts

XL44 has demonstrated significant in vivo anti-tumor activity. Early pre-clinical studies in xenograft multiple myeloma models show that oral administration of XL44 leads to reduced tumor size [1]. This establishes a proof-of-concept for its potential as an orally bioavailable therapeutic agent targeting hRpn13 and associated pathways. The ability to achieve tumor reduction in an animal model is a critical differentiator from many early-stage chemical probes and a key selection criterion for translational research programs.

In Vivo Tumor Reduction
Class-level
Reduced tumor size in MM xenograft model
Model-response context reported
Source: NCI technology abstract; quantitative details to verify
In Vivo Xenograft Multiple Myeloma Tumor Reduction

Cytotoxicity in Drug-Resistant Cancer Cells

XL44 exhibits potent, concentration-dependent restriction of cell viability in several cancer cell lines, including those with multidrug resistance. The reported IC50 values are: 2.3 µM for MCF7 breast cancer cells, 3.9 µM for multidrug-resistant OVCAR-4 ovarian cancer cells, and 7.1 µM for metastatic OVCAR-5 ovarian cancer cells . This profile suggests that XL44 may overcome certain resistance mechanisms that limit the efficacy of other chemotherapeutic agents, making it a valuable tool for studying drug-resistant cancer models.

Cytotoxicity (IC50)
Data to verify
2.3 µM (MCF7), 3.9 µM (OVCAR-4), 7.1 µM (OVCAR-5)
Supports cell-viability endpoint review
Sources unavailable; confirm in target model
Drug Resistance Ovarian Cancer Breast Cancer Cytotoxicity

XL44 Recommended Research Applications


hRpn13-Dependent Apoptosis & Pru Domain

Researchers seeking to elucidate the specific role of the hRpn13 Pru domain in apoptosis signaling should use XL44. Its ability to deplete hRpn13 Pru with a DepC50 of 11.9 µM, while being genetically required for apoptosis induction (as shown by rescue experiments in trRpn13-MM2 cells), provides a robust, quantitative tool for dissecting this pathway [1]. The availability of the inactive binder XL5 as a perfect negative control for degradation studies further strengthens experimental design [1].

PCLAF & RRM2 Function in Cancer Viability

For studies focused on PCLAF (PCNA clamp-associated factor) or RRM2 (ribonucleoside-diphosphate reductase subunit M2), XL44 is an invaluable chemical probe. It is currently the only known small molecule capable of depleting these proteins through a ubiquitin-independent, KEN box-dependent mechanism [2]. Its dual activity allows for the investigation of hRpn13-independent effects on cell viability, as demonstrated by its continued efficacy in cells where hRpn13 is genetically ablated [3]. This makes XL44 essential for defining the biological functions of PCLAF and RRM2 in cancer.

hRpn13-Targeted Therapy in Drug-Resistant Models

Drug discovery programs focused on overcoming multidrug resistance or targeting metastatic disease should consider XL44 for in vivo proof-of-concept studies. Its established IC50 values in multidrug-resistant (OVCAR-4) and metastatic (OVCAR-5) ovarian cancer cell lines, combined with its oral bioavailability and demonstrated in vivo tumor reduction in xenograft models, position it as a strong lead candidate for translational research .

Safer Proteasome Targeting Strategies

Investigators seeking less toxic alternatives to FDA-approved proteasome inhibitors (e.g., bortezomib, carfilzomib) should use XL44. By targeting the upstream ubiquitin receptor hRpn13 rather than the proteasome's catalytic core, XL44 is hypothesized to cause less systemic toxicity [4]. Comparative toxicology studies between XL44 and standard proteasome inhibitors can provide crucial data for the development of safer myeloma therapeutics [4].

Application
Selection Property
Validation Focus
hRpn13 Pru domain degradation studies
Degrader with inactive binder control (XL5)
Apoptosis pathway response in MM models
PCLAF/RRM2 functional studies
Unique KEN box protein degrader
Ubiquitin-independent depletion pathway
Drug-resistant cell-line research
Cytotoxicity in MDR and metastatic models
Cell-viability endpoint review
Proteasome-targeting selectivity research
Non-catalytic hRpn13 targeting
Model toxicity context comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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